molecular formula C14H13FN2 B6592196 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline CAS No. 1820739-96-5

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline

Cat. No. B6592196
CAS RN: 1820739-96-5
M. Wt: 228.26 g/mol
InChI Key: IWNIFXYHGIVVGS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are present in numerous biological compounds and exhibit various therapeutic applications .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives often involves metal-catalyzed reactions . Different transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of these compounds .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound, structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular structure of 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives depend on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

Tetrahydroquinoxaline can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel quinoxaline derivatives is an active area of research due to their wide range of biological activities . The focus is on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-8,14,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNIFXYHGIVVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239536
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline

CAS RN

1820739-96-5
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820739-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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